molecular formula C20H24O8 B8037439 bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid

bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid

Cat. No.: B8037439
M. Wt: 392.4 g/mol
InChI Key: XNCWXCQACFBCSE-DRVISDEBSA-N
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Description

Bis(prop-2-enyl) (Z)-but-2-enedioate; (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid is an organic compound characterized by its unique structure, which includes two prop-2-enyl groups attached to a but-2-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(prop-2-enyl) (Z)-but-2-enedioate typically involves the esterification of (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid with appropriate alcohols under acidic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of bis(prop-2-enyl) (Z)-but-2-enedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed, and the reaction conditions are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(prop-2-enyl) (Z)-but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of bis(prop-2-enyl) (Z)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Diethyl fumarate: Similar ester structure but with ethyl groups instead of prop-2-enyl groups.

    Dimethyl maleate: Another ester with a similar backbone but different alkyl groups.

    Bis(allyl) fumarate: Contains allyl groups instead of prop-2-enyl groups.

Uniqueness

Bis(prop-2-enyl) (Z)-but-2-enedioate is unique due to its specific prop-2-enyl groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structural features may lead to different biological activities and industrial uses.

Properties

IUPAC Name

bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14)/b6-5-;8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCWXCQACFBCSE-DRVISDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C(=C(\CC=C)/C(=O)O)/C(=O)O.C=CCOC(=O)/C=C\C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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